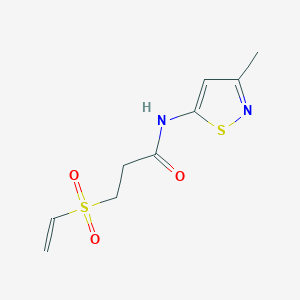

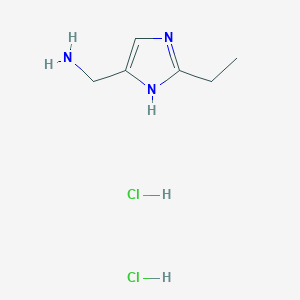

![molecular formula C13H17ClN2 B2355663 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride CAS No. 15918-67-9](/img/structure/B2355663.png)

9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest to researchers due to its potential applications in the field of medicine, particularly in the treatment of neurological disorders. In

Scientific Research Applications

Chemistry and Synthesis

- Research has explored the chemistry of azepino[3,4-b]indoles, focusing on possibilities for synthesizing various derivatives. Studies have investigated the reduction and alkylation processes involving these compounds (Glushkov et al., 1970).

- Investigations have been conducted into the synthesis and structural corrections of compounds related to azepino[5,6-b]indoles, emphasizing the importance of accurate structural determination in the development of new compounds (Karrick & Peet, 1986).

- Studies on the interactions between 3H-indoles and acetylenecarboxylic esters have led to the creation of azepino[1,2-a]indoles and other related structures, showcasing the versatility of these compounds in synthetic chemistry (Letcher & Sin, 1987).

Medicinal Chemistry and Pharmacology

- Research on the antitumor activity of azepino[4,3-b]indoles has identified promising classes of antineoplastic agents. This signifies the potential role of these compounds in cancer therapy (Nguyen et al., 1990).

- The study of azepino[4,5-b]indol-4-ones has provided insights into their binding affinity with the 5-hydroxytryptamine type 6 receptor, suggesting potential applications in neuroscience and pharmacology (Rentería-Gómez et al., 2016).

Synthetic Methodologies

- A study on rhodium-catalyzed cycloadditions has advanced the methodology for preparing azepino[2,3-b]indoles, contributing to the synthetic toolkit for creating complex organic structures (Lang et al., 2017).

- The development of NHC-catalyzed annulation processes for synthesizing azepino[1,2-a]indoles has been a significant step in the field of enantioselective synthesis, indicating broader applications in stereochemically complex molecule production (Zhu et al., 2019).

properties

IUPAC Name |

9-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-2-3-12-11(8-9)10-4-6-14-7-5-13(10)15-12;/h2-3,8,14-15H,4-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPYJCCJQLMODL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCNCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

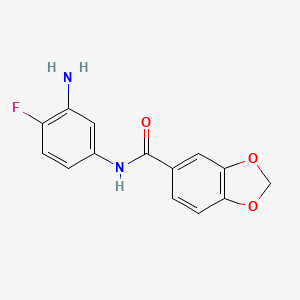

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2355580.png)

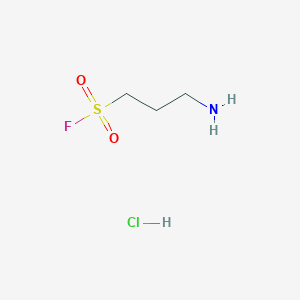

![1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2355586.png)

![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)

![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)

![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)

![5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]](/img/structure/B2355593.png)

![1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol](/img/structure/B2355600.png)